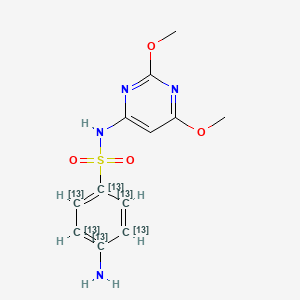

Sulfadimethoxine-13C6

Descripción

Propiedades

IUPAC Name |

4-amino-N-(2,6-dimethoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3+1,4+1,5+1,6+1,8+1,9+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZORFUFYDOWNEF-CICUYXHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=C1)NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334378-48-1 | |

| Record name | 1334378-48-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Sulfadimethoxine-13C6 for Researchers and Drug Development Professionals

Introduction

Sulfadimethoxine-13C6 is the stable isotope-labeled form of Sulfadimethoxine, a broad-spectrum sulfonamide antibiotic. In the scientific community, particularly in the fields of drug metabolism, pharmacokinetics (DMPK), and analytical chemistry, isotopically labeled compounds are indispensable tools. This compound, with six carbon-13 atoms incorporated into its phenyl ring, serves as an ideal internal standard for highly accurate and precise quantification of Sulfadimethoxine in complex biological matrices using mass spectrometry. Its chemical and physical properties are nearly identical to those of the unlabeled drug, but its distinct mass allows for clear differentiation in analytical assays.

This guide provides a comprehensive overview of this compound, its chemical properties, a plausible synthetic route, its mechanism of action, and detailed experimental protocols for its application as an internal standard in analytical methods.

Chemical and Physical Properties

The incorporation of six 13C isotopes results in a predictable mass shift, which is the key to its utility as an internal standard, while other physicochemical properties are expected to be very similar to the unlabeled parent compound.

| Property | Value | Source |

| Chemical Name | 4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide-13C6 | [1] |

| Synonyms | Sulphadimethoxine-13C6, Sulfadimethoxine (phenyl-13C6) | [2][3] |

| Molecular Formula | ¹³C₆C₆H₁₄N₄O₄S | [4] |

| Molecular Weight | 316.29 g/mol | [3] |

| Exact Mass | 316.09370513 Da | [3] |

| CAS Number | 1334378-48-1 | [2][3][4] |

| Appearance | White to off-white solid (inferred from parent compound) | [5] |

| Melting Point | Approx. 203.5 °C (for unlabeled Sulfadimethoxine) | [6][7] |

| Solubility | Soluble in DMF and DMSO (for unlabeled Sulfadimethoxine) | [8] |

| pKa | 6.91 (strongest acidic, for unlabeled Sulfadimethoxine) | [7] |

| LogP | 1.63 (for unlabeled Sulfadimethoxine) | [6][7] |

Synthesis of this compound

The synthesis can be conceptualized as a multi-step process:

-

Acetylation of Aniline-13C6: Aniline-13C6 is first protected by acetylation to form Acetanilide-13C6.

-

Chlorosulfonation: The Acetanilide-13C6 is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group, yielding 4-acetamidobenzenesulfonyl chloride-13C6.

-

Condensation: The resulting sulfonyl chloride is condensed with 4-amino-2,6-dimethoxypyrimidine.

-

Deacetylation: The final step involves the removal of the acetyl protecting group to yield this compound.

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfadimethoxine, the parent compound of this compound, exerts its antimicrobial effect by interfering with the bacterial synthesis of folic acid (a crucial vitamin for DNA synthesis and cell growth).[5] It acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Due to its structural similarity to PABA, Sulfadimethoxine can bind to the active site of DHPS, thereby blocking the normal enzymatic reaction and halting the production of dihydrofolic acid, a precursor to folic acid. This ultimately leads to the inhibition of bacterial growth and replication. Mammalian cells are not affected as they obtain folic acid from their diet and do not possess the DHPS enzyme.

Figure 1: Signaling pathway of Sulfadimethoxine's mechanism of action.

Experimental Protocols: Application as an Internal Standard

This compound is primarily used as an internal standard in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a detailed methodology for the determination of Sulfadimethoxine in animal tissue, adapted from established analytical methods for sulfonamides.

Objective: To quantify the concentration of Sulfadimethoxine in a biological matrix (e.g., muscle tissue) using this compound as an internal standard.

Materials and Reagents:

-

Sulfadimethoxine analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

Procedure:

-

Standard Solution Preparation:

-

Prepare stock solutions of Sulfadimethoxine and this compound in methanol at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions of Sulfadimethoxine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 ACN:water).

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent.

-

-

Sample Preparation:

-

Weigh 1 g of homogenized tissue sample into a centrifuge tube.

-

Add a known amount of the this compound internal standard working solution.

-

Add 5 mL of acetonitrile.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by ultrapure water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the analytes with methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution program optimized for the separation of Sulfadimethoxine.

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Sulfadimethoxine and this compound.

-

-

-

Quantification:

-

Generate a calibration curve by plotting the ratio of the peak area of Sulfadimethoxine to the peak area of this compound against the concentration of the Sulfadimethoxine standards.

-

Determine the concentration of Sulfadimethoxine in the samples by interpolating their peak area ratios from the calibration curve.

-

Figure 2: Experimental workflow for the analysis of Sulfadimethoxine.

Conclusion

This compound is a critical analytical tool for researchers, scientists, and drug development professionals. Its use as an internal standard in LC-MS/MS assays ensures the high accuracy and reliability required for regulatory submissions and fundamental research. Understanding its chemical properties, mechanism of action, and the application of robust analytical protocols is essential for its effective implementation in the laboratory. This guide provides a foundational understanding to facilitate its use in the quantitative analysis of Sulfadimethoxine.

References

- 1. This compound - [witega.de]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C12H14N4O4S | CID 71312598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Sulfadimethoxine | 122-11-2 [chemicalbook.com]

- 6. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. glpbio.com [glpbio.com]

- 13. Aniline-13C6 13C 99atom 89059-38-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Sulfadimethoxine-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Sulfadimethoxine-13C6, an isotopically labeled version of the sulfonamide antibiotic, Sulfadimethoxine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Identity and Structure

This compound is a stable isotope-labeled analog of Sulfadimethoxine, where six carbon atoms on the phenyl ring are replaced with Carbon-13 (¹³C). This labeling is crucial for its use as an internal standard in quantitative mass spectrometry-based assays, allowing for accurate and precise measurement of Sulfadimethoxine in various biological and environmental matrices.

Chemical Name: 4-Amino-N-(2,6-dimethoxypyrimidin-4-yl)benzene-¹³C₆-sulfonamide Molecular Formula: C₆¹³C₆H₁₄N₄O₄S CAS Number: 1334378-48-1[1] Unlabeled CAS Number: 122-11-2[1]

Physicochemical Properties

The following tables summarize the key physical and chemical properties of Sulfadimethoxine. It is important to note that the isotopic labeling with ¹³C is not expected to significantly alter these fundamental physicochemical characteristics.

Table 1: General Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 316.29 g/mol | [2] |

| Exact Mass | 316.09370513 Da | [2] |

| Appearance | White to Off-White Solid | [3] |

| Isotopic Purity | >99.0 atom% ¹³C | [1] |

| Overall Purity (HPLC) | > 99.0 % | [1] |

| Storage Conditions | Refrigerator, 2-8°C | [1] |

| Shelf Life | 24 months | [1] |

Table 2: Quantitative Experimental Data for Sulfadimethoxine

| Property | Value | Source |

| Melting Point | 200 - 203.5 °C | [2][3][4] |

| Water Solubility | 343 mg/L | [2][4] |

| pKa | 5.94 (at 25°C) | [3] |

| LogP | 1.63 | [4] |

Table 3: Solubility in Organic Solvents for Sulfadimethoxine

| Solvent | Solubility | Source |

| DMF | 20 mg/mL | [5] |

| DMSO | 10 mg/mL | [5] |

| DMF:PBS (pH 7.2) (1:7) | 0.16 mg/mL | [5] |

| NH₄OH (1 M) | 50 mg/mL, clear, faintly yellow | [3] |

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of sulfonamides like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For pure substances, this occurs over a narrow range. Impurities typically depress and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: The this compound sample should be finely powdered using a mortar and pestle and thoroughly dried to remove any residual solvent.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into the open end of a capillary tube. The tube is then tapped gently to pack the sample into a dense column at the bottom, typically 2-4 mm in height.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then measured.

Apparatus:

-

Thermostatically controlled shaker or water bath

-

Vials or flasks with screw caps

-

Analytical balance

-

Centrifuge

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: An excess amount of this compound is weighed and added to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a vial.

-

Equilibration: The vials are sealed and placed in a shaker or water bath maintained at a constant temperature (e.g., 25°C or 37°C). The samples are agitated for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the excess solid settle. The samples are then centrifuged at a high speed to further separate the solid and liquid phases.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). The solubility is then reported in units such as mg/L or mol/L.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Apparatus:

-

Potentiometer with a pH electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

-

Standardized solutions of strong acid (e.g., 0.1 M HCl) and strong base (e.g., 0.1 M NaOH)

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility.

-

Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed in the solution. The solution is then titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds). The titrant is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is determined from the pH at the half-equivalence point.

Mechanism of Action and Signaling Pathway

Sulfadimethoxine, like other sulfonamides, exerts its antimicrobial effect by interfering with the bacterial synthesis of folic acid. Folic acid is an essential nutrient for bacteria, required for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. Mammals, in contrast, obtain folic acid from their diet and are therefore unaffected by this mechanism.

The key enzyme inhibited by sulfonamides is dihydropteroate synthase (DHPS) . Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By competitively inhibiting this enzyme, Sulfadimethoxine prevents the conversion of PABA to dihydropteroate, a crucial step in the folic acid synthesis pathway. This ultimately leads to a depletion of folic acid and cessation of bacterial growth (bacteriostatic effect).

Caption: Inhibition of bacterial folic acid synthesis by Sulfadimethoxine.

Analytical Workflow for Quantification

This compound is primarily used as an internal standard for the quantification of Sulfadimethoxine in complex matrices. A typical analytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is outlined below.

Caption: Typical LC-MS/MS workflow for the quantification of Sulfadimethoxine.

Safety Information

Based on the safety data for Sulfadimethoxine, the following hazards have been identified. Users should handle this compound with appropriate precautions in a laboratory setting.

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H317: May cause an allergic skin reaction.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a fume hood.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfadimethoxine CAS#: 122-11-2 [m.chemicalbook.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to the Synthesis and Manufacturing of Carbon-13 Labeled Sulfadimethoxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing of carbon-13 (¹³C) labeled Sulfadimethoxine, a critical tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. The methodologies outlined are based on established synthetic routes for sulfonamide antibiotics, adapted for isotopic labeling.

Introduction

Sulfadimethoxine is a long-acting sulfonamide antibiotic used in veterinary medicine.[1] The introduction of a stable isotope label, such as ¹³C, into the molecule is invaluable for researchers. ¹³C-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry. This property allows for precise quantification in complex biological matrices and enables detailed metabolic fate studies.[2][3][4] The most common approach for synthesizing phenyl-ring-labeled sulfonamides is a multi-step process starting from a commercially available ¹³C-labeled aniline.[5]

Synthetic Pathway Overview

The synthesis of [¹³C₆]-Sulfadimethoxine, where the label is incorporated into the aniline ring, can be accomplished through a well-defined five-step synthetic sequence. This method is adapted from established procedures for synthesizing other ¹³C-labeled sulfonamides.[5] The overall workflow is depicted below.

Caption: Overall workflow for the synthesis of [¹³C₆]-Sulfadimethoxine.

Detailed Experimental Protocols

The following protocols are adapted from the synthesis of analogous ¹³C-labeled sulfonamides and represent a viable pathway for producing [¹³C₆]-Sulfadimethoxine.[5]

Step 1: Acetylation of [U-¹³C₆]Aniline

This initial step protects the amino group of the aniline to prevent side reactions during the subsequent chlorosulfonation.

-

Reactants:

-

[U-¹³C₆]Aniline (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Glacial Acetic Acid (as solvent)

-

-

Procedure:

-

Dissolve [U-¹³C₆]Aniline in glacial acetic acid.

-

Add acetic anhydride dropwise to the solution while stirring.

-

Heat the reaction mixture at reflux for 2 hours.

-

Cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield [¹³C₆]-acetanilide.

-

Step 2: Chlorosulfonation of [¹³C₆]-Acetanilide

This step introduces the sulfonyl chloride group, which is essential for forming the sulfonamide linkage.

-

Reactants:

-

[¹³C₆]-Acetanilide (1.0 eq)

-

Chlorosulfonic Acid (5.0 eq)

-

-

Procedure:

-

In a flask equipped with a dropping funnel and a gas trap, slowly add [¹³C₆]-acetanilide in portions to an excess of chlorosulfonic acid, maintaining the temperature below 10°C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70°C for 2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the sulfonyl chloride.

-

Filter the product, wash with cold water, and use immediately in the next step due to its instability.

-

Step 3: Condensation with 2,6-Dimethoxy-4-aminopyrimidine

This is the key step where the sulfonamide bond is formed.

-

Reactants:

-

[¹³C₆]-N-acetylsulfanilyl chloride (from Step 2) (1.0 eq)

-

2,6-Dimethoxy-4-aminopyrimidine (1.0 eq)

-

Pyridine (as solvent and base)

-

-

Procedure:

-

Dissolve 2,6-dimethoxy-4-aminopyrimidine in pyridine.

-

Add the crude [¹³C₆]-N-acetylsulfanilyl chloride portion-wise to the solution while stirring and cooling in an ice bath.

-

After the addition, allow the mixture to stir at room temperature overnight.

-

Pour the reaction mixture into dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the protected [¹³C₆]-Sulfadimethoxine.

-

Step 4: Hydrolysis (Deacetylation)

The final step removes the acetyl protecting group to yield the target compound.

-

Reactants:

-

Protected [¹³C₆]-Sulfadimethoxine (from Step 3) (1.0 eq)

-

Aqueous Sodium Hydroxide (e.g., 2M)

-

-

Procedure:

-

Suspend the protected compound in an aqueous solution of sodium hydroxide.

-

Heat the mixture at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the solution and neutralize with hydrochloric acid to precipitate the final product.

-

Filter the [¹³C₆]-Sulfadimethoxine, wash with water, and dry.

-

Purification and Quality Control

Purification of the final product is typically achieved by recrystallization from a suitable solvent such as ethanol/water. The purity and identity of the [¹³C₆]-Sulfadimethoxine must be confirmed through various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): To determine chemical purity.

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of the six ¹³C atoms.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and the position of the labels.

Quantitative Data Summary

The following table summarizes the expected yields and purity for the synthesis of ¹³C-labeled sulfonamides, based on literature values for similar compounds.[5]

| Step | Product | Typical Yield (%) | Purity Target (%) |

| 1. Acetylation | [¹³C₆]-Acetanilide | > 95 | > 98 |

| 2. Chlorosulfonation | [¹³C₆]-N-acetylsulfanilyl chloride | Used crude | - |

| 3. Condensation | Protected [¹³C₆]-Sulfadimethoxine | 60 - 75 | > 95 |

| 4. Hydrolysis | [¹³C₆]-Sulfadimethoxine | > 90 | > 98 |

| Overall | [¹³C₆]-Sulfadimethoxine | 28 - 54 | > 98 |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group protection, introduction of the key sulfonamide linkage, and deprotection.

Caption: Logical flow of the synthetic strategy.

Conclusion

The synthesis of carbon-13 labeled Sulfadimethoxine is a feasible process for a well-equipped organic chemistry laboratory. By adapting established methods for sulfonamide synthesis and utilizing commercially available ¹³C-labeled starting materials, researchers can produce high-purity labeled compounds essential for advanced pharmaceutical research and development. Careful execution of each step and rigorous analytical characterization are paramount to ensuring the quality of the final product.

References

- 1. Sulfadimethoxine | C12H14N4O4S | CID 5323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Role of Internal Standards in Quantitative Analysis

An In-Depth Technical Guide on the Mechanism of Action of Sulfadimethoxine-¹³C₆ as an Internal Standard

In the realm of quantitative analytical chemistry, particularly in bioanalysis using liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and precision is paramount. However, the complexity of biological matrices (e.g., plasma, urine, tissue) introduces significant variability. Factors such as sample loss during preparation, fluctuations in instrument performance, and matrix-induced ion suppression or enhancement can compromise the integrity of analytical results. To counteract these variables, an internal standard (IS) is employed.

An ideal internal standard is a compound that behaves chemically and physically identically to the analyte of interest but is distinguishable by the detector.[1] Isotopically labeled compounds are considered the "gold standard" for this purpose.[2][3] Sulfadimethoxine-¹³C₆ is a stable isotope-labeled (SIL) analog of the sulfonamide antibiotic Sulfadimethoxine.[4] It serves as an exemplary internal standard, enabling highly accurate quantification through a technique known as isotope dilution mass spectrometry (IDMS).[1][2] This guide elucidates the core mechanism of Sulfadimethoxine-¹³C₆ as an internal standard, provides representative experimental protocols, and presents the underlying principles in a clear, technical format for researchers and drug development professionals.

Core Mechanism: Isotope Dilution Mass Spectrometry (IDMS)

The utility of Sulfadimethoxine-¹³C₆ is fundamentally based on the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is a pre-extraction internal standard method that offers superior accuracy by compensating for procedural and matrix-related errors.[2]

2.1 Principle of Operation

The core of the IDMS mechanism involves the following steps:

-

Addition of Internal Standard: A precisely known quantity of Sulfadimethoxine-¹³C₆ is added ("spiked") into the unknown biological sample containing the native (unlabeled) Sulfadimethoxine at the very beginning of the sample preparation process.[5]

-

Physicochemical Homogenization: Because the ¹³C isotopes do not significantly alter the chemical properties, Sulfadimethoxine-¹³C₆ is chemically identical to the native Sulfadimethoxine.[3] Both compounds exhibit the same behavior during all subsequent steps, including extraction, cleanup, derivatization (if any), and chromatographic separation. Consequently, any loss of the native analyte during sample processing is mirrored by a proportional loss of the SIL internal standard.

-

Mass Spectrometric Differentiation: While chromatographically co-eluting, the mass spectrometer distinguishes between the native analyte and the internal standard based on their mass-to-charge (m/z) ratio. The six ¹³C atoms in Sulfadimethoxine-¹³C₆ increase its molecular weight by approximately 6 Daltons compared to the native compound, resulting in a distinct signal.

-

Ratio-Based Quantification: The concentration of the native Sulfadimethoxine in the original sample is determined not by its absolute signal intensity, but by the ratio of the MS signal response of the native analyte to that of the known amount of the SIL internal standard.[5][6] This ratio remains constant regardless of sample loss or variations in instrument response, leading to highly accurate and precise quantification.

The following diagram illustrates the fundamental principle of isotope dilution.

Experimental Protocol: Quantification of Sulfadimethoxine

This section provides a representative methodology for the quantification of Sulfadimethoxine in a biological matrix (e.g., bovine plasma) using Sulfadimethoxine-¹³C₆ as an internal standard. The protocol is a composite based on common practices described in the literature.[7]

3.1 Materials and Reagents

-

Sulfadimethoxine analytical standard

-

Sulfadimethoxine-¹³C₆ internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Biological matrix (e.g., blank bovine plasma)

3.2 Sample Preparation (Solid-Phase Extraction)

-

Spiking: To 1.0 mL of plasma sample, add a precise volume (e.g., 50 µL) of Sulfadimethoxine-¹³C₆ working solution (at a known concentration) and vortex for 30 seconds.

-

Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of purified water.

-

Loading: Load the spiked plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 3 mL of acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.

The following diagram outlines the experimental workflow.

3.3 Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

3.4 Mass Spectrometry Conditions

-

Instrument: Triple Quadrupole Mass Spectrometer

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode

-

Monitored Transitions (MRM):

-

Sulfadimethoxine: m/z 311.1 → 156.1 (Quantifier), 311.1 → 108.0 (Qualifier)

-

Sulfadimethoxine-¹³C₆: m/z 317.1 → 162.1 (Quantifier)

-

-

Key Parameters: Capillary voltage, cone voltage, and collision energies should be optimized for maximum signal intensity for each transition.

Quantitative Data and Performance

The use of Sulfadimethoxine-¹³C₆ allows for the development of robust and reliable analytical methods. The validation of such methods typically assesses linearity, accuracy, precision, and limits of quantitation. The table below summarizes typical performance data from methods utilizing isotopically labeled sulfadimethoxine internal standards.

| Parameter | Matrix | Typical Value | Reference |

| Linearity (r²) | Fish Feed & Fillet | > 0.99 | [8] |

| Accuracy (% Recovery) | Bovine Plasma | 95% - 104% | [7] |

| Precision (% CV) | Fish Fillet | < 16% | [8] |

| Precision (% SD) | Bovine Plasma | 9% - 15% | [7] |

| LLOQ (Analyte) | Bovine Plasma | 2 ng/mL | [7] |

| LLOQ (Analyte) | Bovine Kidney/Liver | 10 ng/g | [7] |

LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation; SD: Standard Deviation.

Context: Sulfadimethoxine's Biological Mechanism of Action

While the focus of this guide is its role as an internal standard, understanding the parent compound's biological mechanism provides valuable context. Sulfadimethoxine is a sulfonamide antibiotic that functions by inhibiting bacterial folic acid synthesis.[9][10] Bacteria must synthesize their own folic acid, a critical component for producing nucleic acids (DNA and RNA).[11] Sulfadimethoxine acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS), mimicking the natural substrate para-aminobenzoic acid (PABA).[11] By blocking this enzyme, it halts the folic acid pathway, thereby preventing bacterial growth and replication.

The diagram below illustrates this inhibitory pathway.

Conclusion

Sulfadimethoxine-¹³C₆ exemplifies the power of stable isotope-labeled internal standards in modern bioanalysis. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, allows it to effectively normalize for variations throughout the analytical workflow. By behaving identically to the native analyte during sample preparation and chromatography while being distinct in the mass spectrometer, it enables researchers to achieve the highest levels of accuracy and precision. This makes it an indispensable tool for drug metabolism studies, pharmacokinetic research, and regulatory monitoring of veterinary drug residues in food products.

References

- 1. imreblank.ch [imreblank.ch]

- 2. More Than You Ever Wanted to Know About Calibrations Part 7 – Internal Standards, Surrogates, and Isotope Dilution [restek.com]

- 3. echemi.com [echemi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 6. Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations--validation for serum cortisol measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of sulfadimethoxine and 4N-acetylsulfadimethoxine in bovine plasma, urine, oral fluid, and kidney and liver biopsy samples obtained surgically from standing animals by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LC-MS/MS methods for sulfadimethoxine and ormetoprim analysis in feed and fish fillet and a leaching study for feed after alternative procedures for the incorporation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 10. sulfadimethoxine.com [sulfadimethoxine.com]

- 11. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

The Gold Standard of Quantification: A Technical Guide to the Advantages of ¹³C Labeled Internal Standards

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. This in-depth technical guide explores the core advantages of utilizing ¹³C labeled internal standards, providing a comprehensive overview of their superiority in various applications, detailed experimental protocols, and a clear visualization of their role in complex analytical workflows.

At the heart of robust quantitative analysis lies the principle of stable isotope dilution (SID), a technique that significantly enhances data quality by correcting for sample loss and analytical variability. The ideal internal standard for SID is a stable isotope-labeled (SIL) analog of the analyte of interest. While various isotopes are employed, carbon-13 (¹³C) labeled standards have emerged as the gold standard, offering a unique combination of chemical inertness and near-perfect co-elution with their unlabeled counterparts.

Core Advantages: Why ¹³C Labeled Standards Excel

The fundamental strengths of ¹³C labeled internal standards stem from their intrinsic physicochemical properties, which translate into tangible benefits in the laboratory.

1. Mitigating Matrix Effects and Ion Suppression: In complex biological matrices such as plasma, urine, or tissue extracts, co-eluting endogenous compounds can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as matrix effects. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Because ¹³C labeled standards have virtually identical chemical and physical properties to the native analyte, they experience the same matrix effects.[1] By calculating the ratio of the analyte to the internal standard, these effects are effectively normalized, leading to more accurate and reliable results.[1]

2. Co-elution with the Analyte: A key advantage of ¹³C labeled standards over their deuterated (²H) counterparts is their near-perfect co-elution during chromatographic separation.[2] Deuterium, being a heavier isotope of hydrogen, can alter the physicochemical properties of a molecule, leading to a slight shift in retention time.[2] This chromatographic separation between the analyte and the internal standard can compromise the ability of the standard to accurately compensate for matrix effects that may vary across the elution profile.[2]

3. Isotopic Stability: The carbon-13 isotope is exceptionally stable and does not undergo exchange with the sample matrix or solvents. This is in contrast to deuterium labels, which can be prone to back-exchange, particularly when located on heteroatoms or activated carbon positions. This instability can lead to a loss of the isotopic label and compromise the accuracy of the quantification.

4. Broad Applicability: The benefits of ¹³C labeled internal standards are realized across a wide range of applications in research and drug development, including:

-

Pharmacokinetics and Drug Metabolism: Accurately quantifying drug candidates and their metabolites in biological fluids.

-

Proteomics: Enabling precise relative and absolute protein quantification through techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[3]

-

Metabolomics and Lipidomics: Facilitating accurate quantification of endogenous metabolites and lipids to understand disease states and drug effects.[4]

-

Biomarker Discovery and Validation: Providing the necessary precision for the validation of potential disease biomarkers.

Quantitative Data Presentation: The Proof is in the Numbers

The theoretical advantages of ¹³C labeled internal standards are consistently borne out in experimental data. The following tables summarize quantitative comparisons that highlight their superior performance.

| Parameter | Without Internal Standard | Deuterated (²H) Internal Standard | ¹³C Labeled Internal Standard | Reference |

| Apparent Recovery of Deoxynivalenol (DON) in Wheat | 29% ± 6% | Not Reported | 95% ± 3% | [5] |

| Apparent Recovery of Deoxynivalenol (DON) in Maize | 37% ± 5% | Not Reported | 99% ± 3% | [5] |

| Overall Coefficient of Variation (CV%) in Lipidomics Analysis | High (not specified) | Higher than ¹³C-IS | Significantly lower overall CV% | [6] |

Table 1: Comparison of Analyte Recovery with and without a ¹³C Labeled Internal Standard. This table clearly demonstrates the dramatic improvement in recovery and precision when a ¹³C labeled internal standard is used for the analysis of the mycotoxin deoxynivalenol in complex matrices.[5]

| Isotope Label | Key Advantage | Key Disadvantage | Chromatographic Shift |

| ¹³C | Co-elutes with analyte, stable label.[1][2] | Higher cost, less commercially available. | Minimal to none.[2] |

| ²H (Deuterium) | Lower cost, more readily available. | Can exhibit chromatographic shift, potential for label exchange.[2] | Can be significant, affecting accurate correction.[2] |

Table 2: Qualitative Comparison of ¹³C and ²H Labeled Internal Standards. This table provides a concise summary of the key trade-offs between the two most common types of stable isotope-labeled internal standards.

Experimental Protocols and Workflows

To fully leverage the benefits of ¹³C labeled internal standards, it is essential to follow well-defined experimental protocols. This section provides detailed methodologies for key applications, accompanied by workflow diagrams generated using the DOT language.

Stable Isotope Dilution (SID) Analysis for Small Molecules

This protocol outlines the general workflow for quantifying a small molecule analyte in a biological sample using a ¹³C labeled internal standard.

Methodology:

-

Sample Preparation: A known amount of the ¹³C labeled internal standard is spiked into the biological sample (e.g., plasma, urine) at the earliest stage of the sample preparation process.

-

Extraction: The analyte and the internal standard are co-extracted from the matrix using an appropriate technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

-

Chromatographic Separation: The extracted sample is injected onto a liquid chromatography (LC) system for separation of the analyte and internal standard from other matrix components.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for both the unlabeled analyte and the ¹³C labeled internal standard.

-

Quantification: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in a series of calibration standards. The concentration of the analyte in the unknown sample is then determined from this calibration curve.

SILAC for Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the quantitative analysis of proteomes.[3] It relies on the metabolic incorporation of "heavy" ¹³C-labeled amino acids into proteins.

Methodology:

-

Cell Culture and Labeling: Two populations of cells are cultured in specialized media. One population is grown in "light" medium containing normal amino acids, while the other is grown in "heavy" medium where one or more essential amino acids (typically arginine and lysine) are replaced with their ¹³C-labeled counterparts.[3] Cells are cultured for a sufficient number of doublings to ensure complete incorporation of the heavy amino acids.[7]

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Sample Pooling and Lysis: The "light" and "heavy" cell populations are combined in a 1:1 ratio, and the cells are lysed to release the proteins.

-

Protein Digestion: The combined protein lysate is digested with an enzyme (typically trypsin) to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated ¹³C-labeled amino acids.

-

Quantification: The relative abundance of a protein in the two samples is determined by the ratio of the peak intensities of the "heavy" and "light" peptide pairs.[3]

¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[8] It involves introducing a ¹³C-labeled substrate into the cell culture and tracking the incorporation of the ¹³C label into downstream metabolites.

Methodology:

-

Experimental Design: This crucial first step involves selecting the appropriate ¹³C-labeled tracer (e.g., [1,2-¹³C]-glucose, [U-¹³C]-glucose) and designing the labeling experiment to maximize the information obtained about the metabolic pathways of interest.[9]

-

Tracer Experiment: Cells are cultured in a medium containing the chosen ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.[8]

-

Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the isotopic labeling patterns (mass isotopomer distributions) of key metabolites are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[9]

-

Metabolic Model Construction: A detailed metabolic network model of the organism under study is constructed, including all relevant biochemical reactions and carbon atom transitions.

-

Flux Estimation: The measured labeling patterns and other physiological data (e.g., substrate uptake and product secretion rates) are used as inputs for a computational model.[9] An iterative algorithm is then used to estimate the intracellular metabolic fluxes that best reproduce the experimental data.[9]

Conclusion: Elevating Confidence in Quantitative Data

In the pursuit of scientific discovery and the development of new therapeutics, the reliability of quantitative data is paramount. ¹³C labeled internal standards provide an unparalleled solution for achieving the highest levels of accuracy and precision in a wide array of bioanalytical applications. Their ability to faithfully mimic the behavior of their unlabeled counterparts throughout the analytical process effectively corrects for variations that can otherwise compromise data quality. While the initial investment in ¹³C labeled standards may be higher than for other isotopic labels, the enhanced confidence in the resulting data and the robustness of the analytical methods they enable make them an indispensable tool for researchers, scientists, and drug development professionals. By integrating these gold-standard reagents into well-defined experimental workflows, the scientific community can continue to push the boundaries of quantitative analysis and accelerate the pace of innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

Isotopic Purity and Stability of Sulfadimethoxine-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Sulfadimethoxine-13C6, a critical isotopically labeled internal standard used in quantitative bioanalytical studies. Accurate characterization of its purity and stability is paramount for ensuring the reliability and reproducibility of pharmacokinetic, metabolism, and residue analysis data.

Isotopic Purity

The isotopic purity of this compound is a measure of the extent to which the six carbon atoms in the benzene ring have been replaced by the carbon-13 isotope. High isotopic purity is essential to minimize crosstalk with the unlabeled analyte and ensure accurate quantification.

Quantitative Data for Isotopic Purity

Commercial suppliers of this compound typically provide a certificate of analysis detailing the isotopic purity. The data is generally presented as atom percent 13C, which represents the percentage of carbon atoms at the labeled positions that are 13C.

| Parameter | Specification | Analytical Method |

| Isotopic Purity (atom % 13C) | >99.0% | Mass Spectrometry, NMR Spectroscopy |

| Chemical Purity | >99.0% | HPLC |

Experimental Protocols for Isotopic Purity Determination

High-resolution mass spectrometry (HRMS) is a primary technique for determining isotopic purity. By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the relative abundance of the 13C6-labeled isotopologue compared to the unlabeled (M+0) and partially labeled species can be determined.

Protocol:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system.

-

Chromatography: Inject the sample onto a C18 reversed-phase column. Use an isocratic or gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.

-

Mass Spectrometry: Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., 310-325). The protonated molecule of unlabeled Sulfadimethoxine is [M+H]+ at m/z 311.0814, while the fully labeled this compound is at m/z 317.0995.

-

Data Analysis: Determine the area of the extracted ion chromatograms for the M+6 peak (fully labeled) and any other significant isotopologue peaks (M+0 to M+5). The isotopic purity is calculated from the relative peak areas, after correcting for the natural abundance of 13C in the unlabeled portion of the molecule.

13C NMR spectroscopy can also be used to assess isotopic enrichment. By comparing the integrals of the signals from the 13C-labeled carbon atoms to any residual signals from the corresponding 12C atoms, the isotopic purity can be estimated.

Protocol:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire a quantitative 13C NMR spectrum with appropriate relaxation delays to ensure accurate integration.

-

Data Analysis: Identify the resonance signals corresponding to the six labeled carbon atoms of the benzene ring. The absence or significant reduction of signals at the chemical shifts expected for the 12C isotopologue is indicative of high isotopic enrichment.

Figure 1. Experimental workflow for isotopic purity determination.

Stability

The stability of this compound is a critical parameter, as degradation can compromise its use as an internal standard. Stability studies are typically conducted under stressed conditions to predict its shelf-life and identify potential degradation products. It is widely accepted in the scientific community that the incorporation of stable isotopes like 13C does not significantly alter the chemical stability of a molecule. Therefore, the stability profile of this compound is expected to be comparable to that of unlabeled Sulfadimethoxine.

Forced Degradation Studies

Forced degradation studies on unlabeled Sulfadimethoxine have been performed under various stress conditions as per the International Conference on Harmonisation (ICH) guidelines.[1] These studies help to establish a stability-indicating analytical method.

| Stress Condition | Reagent/Condition | Outcome |

| Acidic Hydrolysis | 0.1 M HCl, 80°C, 24h | No significant degradation |

| Basic Hydrolysis | 0.1 M NaOH, 80°C, 2h | Significant degradation |

| Oxidation | 3% H₂O₂, RT, 24h | Significant degradation |

| Photolysis (Solution) | UV light (254 nm), 24h | Moderate degradation |

| Photolysis (Solid) | UV light (254 nm), 48h | Minor degradation |

| Thermal | 80°C, 48h | No significant degradation |

Data based on studies of unlabeled Sulfadimethoxine.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a gradient or isocratic elution.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 270 nm.

-

Sample Preparation: Stressed samples are diluted with the mobile phase to an appropriate concentration.

Figure 2. Workflow for forced degradation stability studies.

Potential Degradation Pathways

Based on studies of sulfonamides, the primary degradation pathways for Sulfadimethoxine involve cleavage of the sulfonamide bond and modifications to the aniline and pyrimidine rings.

Figure 3. Potential degradation pathways of Sulfadimethoxine.

Storage and Handling

To ensure the long-term stability and integrity of this compound, proper storage and handling are essential.

-

Storage Temperature: Store at 2-8°C.

-

Light: Protect from light.

-

Moisture: Store in a dry place.

-

Handling: Handle with appropriate personal protective equipment. For preparing solutions, use high-purity solvents.

Conclusion

This compound is a high-purity, stable isotopically labeled compound that is fit-for-purpose as an internal standard in a variety of analytical applications. Its isotopic purity is typically greater than 99 atom % 13C, which can be reliably confirmed using mass spectrometry or NMR spectroscopy. While the 13C6-label is not expected to alter its chemical stability, users should be aware of its susceptibility to degradation under basic and oxidative conditions. Adherence to proper storage and handling procedures will ensure its long-term integrity and performance. This guide provides the necessary technical information for researchers and drug development professionals to confidently utilize this compound in their studies.

References

The Pivotal Role of Sulfadimethoxine-13C6 in Veterinary Drug Residue Analysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the realm of food safety and veterinary medicine, the accurate quantification of drug residues in animal-derived products is paramount. Sulfonamides, a class of synthetic antimicrobial agents, are widely used in veterinary practice for the treatment and prevention of bacterial diseases. Consequently, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products to safeguard public health. The analytical challenge lies in the precise and reliable measurement of these residues, often present at trace levels in complex biological matrices. This technical guide delves into the critical role of Sulfadimethoxine-13C6, a stable isotope-labeled internal standard, in the robust and accurate analysis of sulfonamide residues in veterinary drug monitoring programs.

The Imperative for Stable Isotope-Labeled Internal Standards

The complexity of food matrices such as milk, meat, and eggs can significantly impact the accuracy and precision of analytical measurements. Matrix effects, including ion suppression or enhancement in mass spectrometry, and variations in analyte recovery during sample preparation, are common challenges. The use of an ideal internal standard is crucial to compensate for these variables. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative analysis by isotope dilution mass spectrometry (IDMS).[1]

This compound is structurally identical to its unlabeled counterpart, sulfadimethoxine, but is enriched with six carbon-13 isotopes. This isotopic labeling renders it chemically and physically indistinguishable from the native analyte during extraction, cleanup, and chromatographic separation. However, its increased mass allows for distinct detection by a mass spectrometer. By adding a known amount of this compound to a sample at the beginning of the analytical process, any loss of the target analyte during sample preparation or fluctuations in instrument response will be mirrored by the internal standard. This allows for a highly accurate and precise quantification of the native sulfonamide residue.

Analytical Methodologies: The Synergy of LC-MS/MS and this compound

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred technique for the analysis of veterinary drug residues due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run.[2][3] The combination of LC-MS/MS with this compound as an internal standard provides a powerful tool for the confirmatory analysis and quantification of sulfonamides.

A typical LC-MS/MS method involves the following key steps:

-

Sample Preparation: Extraction of the sulfonamides from the food matrix and subsequent cleanup to remove interfering substances.

-

Chromatographic Separation: Separation of the target sulfonamides from other compounds in the sample extract using a liquid chromatograph.

-

Mass Spectrometric Detection: Ionization of the separated compounds and their detection based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides enhanced selectivity by monitoring specific precursor-to-product ion transitions for both the native analyte and the isotope-labeled internal standard.

The following sections provide a detailed overview of a general experimental protocol and a summary of quantitative data from various studies employing this compound for sulfonamide residue analysis.

Experimental Protocols

A generalized experimental workflow for the analysis of sulfonamide residues in animal-derived food products using this compound as an internal standard is presented below. It is important to note that specific parameters may need to be optimized depending on the matrix and the target sulfonamides.

Sample Preparation

The goal of sample preparation is to efficiently extract the sulfonamides from the complex food matrix while minimizing co-extraction of interfering components. Common techniques include:

-

Homogenization: Solid samples like meat or tissue are homogenized to ensure uniformity.

-

Fortification: A known amount of this compound internal standard solution is added to the homogenized sample.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): The sample is extracted with an organic solvent such as acetonitrile or ethyl acetate.[1]

-

Solid-Phase Extraction (SPE): The sample extract is passed through a solid-phase extraction cartridge to selectively retain the sulfonamides, which are then eluted with a suitable solvent. This step helps in both cleanup and concentration of the analytes.

-

-

Cleanup:

-

Dispersive Solid-Phase Extraction (d-SPE): This technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, involves adding sorbents to the extract to remove interfering substances like fats and pigments.

-

Filtration: The final extract is filtered before injection into the LC-MS/MS system to remove any particulate matter.

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column is commonly used for the separation of sulfonamides.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a small amount of formic acid or ammonium acetate) and an organic phase (typically acetonitrile or methanol) is employed to achieve optimal separation.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of sulfonamides.

-

Detection: The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. At least two specific precursor-to-product ion transitions are monitored for each target sulfonamide and for this compound to ensure both accurate quantification and confident identification.

-

Data Presentation: A Comparative Overview of Method Performance

The following tables summarize quantitative data from various studies that have utilized this compound or other 13C-labeled sulfonamides as internal standards for the analysis of sulfonamide residues in different food matrices. This data highlights the performance characteristics of these methods.

Table 1: Recovery of Sulfonamides using Isotope-Labeled Internal Standards in Various Food Matrices

| Food Matrix | Sulfonamide | Fortification Level (ng/g) | Recovery (%) | Analytical Method | Reference |

| Milk | 14 Sulfonamides | 10, 20, 50 | 91 - 114 | LC-MS/MS | [1] |

| Bovine Muscle | 9 Sulfonamides | 25, 50, 100 | > 88 | HPLC/MS/MS | [3] |

| Chicken Muscle | 9 Sulfonamides | 50, 100, 150 | 76.8 - 95.2 | HPLC-FLD | [4] |

| Shrimp | Sulfamethazine | 75 | - | LC-APCI-MS | [2] |

| Porcine Tissues | 5 Sulfonamides | 20 - 100 | - | LC-MS | [2] |

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Sulfonamides in Various Food Matrices

| Food Matrix | Sulfonamide | LOD (ng/g) | LOQ (ng/g) | Analytical Method | Reference |

| Milk | 14 Sulfonamides | - | < 10 | LC-MS/MS | [1] |

| Bovine Muscle | 9 Sulfonamides | - | < 25 | HPLC/MS/MS | [3] |

| Chicken Muscle | 9 Sulfonamides | 0.02 - 0.39 | 0.25 - 1.30 | HPLC-FLD | [4] |

| Shrimp | 5 Sulfonamides | 15 | 50 | HPLC-DAD | [2] |

| Porcine Tissues | Sulfonamides | < 25 | ~100 | LC-MS | [2] |

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Action of Sulfadimethoxine

Sulfadimethoxine, like other sulfonamides, acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[5][6][7][8] This enzyme is crucial for the synthesis of folic acid, an essential component for DNA and RNA synthesis. The following diagram illustrates this inhibitory pathway.

Caption: Mechanism of action of Sulfadimethoxine in bacteria.

Experimental Workflow for Veterinary Drug Residue Analysis

The following diagram provides a logical representation of the general workflow for the analysis of veterinary drug residues using an internal standard like this compound.

Caption: General workflow for veterinary drug residue analysis.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of sulfonamide residues in food products of animal origin. Its ability to compensate for matrix effects and procedural losses during sample preparation ensures the high quality of analytical data required for regulatory compliance and consumer protection. The combination of stable isotope dilution with advanced analytical techniques like LC-MS/MS provides a robust framework for veterinary drug residue monitoring programs, ultimately contributing to a safer global food supply. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the critical role and practical application of this compound in this vital field.

References

- 1. acgpubs.org [acgpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. lawdata.com.tw [lawdata.com.tw]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. What is the mechanism of Sulfadimethoxine? [synapse.patsnap.com]

- 6. What is Sulfadimethoxine used for? [synapse.patsnap.com]

- 7. Sulfadimethoxine - Wikipedia [en.wikipedia.org]

- 8. egnlab.com [egnlab.com]

The Cornerstone of Quantitative LC-MS: A Technical Guide to Stable Isotope Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of stable isotope labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS). The use of SIL standards is a critical component in modern bioanalysis, offering unparalleled accuracy and precision for the quantification of small and large molecules in complex matrices. This document provides a comprehensive overview of the core concepts, experimental methodologies, and data interpretation, serving as an essential resource for professionals in pharmaceutical research, clinical diagnostics, and metabolomics.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

At the heart of quantitative analysis using SIL standards lies the principle of isotope dilution mass spectrometry (IDMS).[1] This technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte of interest (the internal standard) to a sample at the earliest stage of analysis.[1][2] The SIL standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3]

Because the SIL standard and the native analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.[2] Any sample loss during extraction, or variations in ionization efficiency due to matrix effects, will affect both the analyte and the SIL standard to the same extent. The mass spectrometer distinguishes between the light (native) and heavy (labeled) forms of the molecule based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal intensity of the analyte to that of the SIL standard, an accurate and precise quantification of the analyte in the original sample can be achieved.[1][2]

Advantages of Stable Isotope Labeled Standards

The adoption of SIL standards over other internal standards, such as structural analogs, has become the gold standard in quantitative LC-MS due to several key advantages:

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the target analyte by co-eluting compounds from the sample matrix, are a significant source of error in LC-MS analysis. Since SIL standards co-elute and have the same ionization properties as the native analyte, they experience the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction are inevitable. SIL standards, when added at the beginning of the workflow, are subject to the same losses as the analyte, ensuring that the ratio of analyte to standard remains constant.

-

Improved Precision and Accuracy: By accounting for variations in sample handling, matrix effects, and instrument response, SIL standards significantly improve the precision and accuracy of quantitative measurements.[4][5]

-

Increased Robustness of the Method: The use of SIL standards makes the analytical method more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.

Experimental Workflow and Protocols

A typical LC-MS experiment utilizing stable isotope labeled standards involves a series of well-defined steps, from sample preparation to data analysis.

Detailed Experimental Protocol: Quantification of a Small Molecule Drug in Plasma

This protocol provides a general framework for the quantification of a small molecule drug in a plasma matrix. Specific parameters will need to be optimized for the analyte of interest.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a stock solution of the analyte and the SIL internal standard (SIL-IS) in a suitable organic solvent (e.g., methanol, acetonitrile).

- Create a series of calibration standards by spiking known concentrations of the analyte stock solution into a pooled blank plasma matrix.

- Prepare QC samples at low, medium, and high concentrations in the same manner.

2. Sample Preparation:

- To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the SIL-IS working solution (at a fixed concentration).

- Vortex briefly to mix.

- Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C.

- Transfer the supernatant to a clean 96-well plate or autosampler vial.

- Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

- Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. LC-MS/MS Analysis:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used for small molecules.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.

- Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

- Detection Mode: Multiple Reaction Monitoring (MRM). Optimize the precursor and product ion transitions for both the analyte and the SIL-IS.

4. Data Analysis:

- Integrate the peak areas for the analyte and the SIL-IS for each injection.

- Calculate the peak area ratio (analyte peak area / SIL-IS peak area).

- Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards. A linear regression with 1/x² weighting is often used.

- Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data and Performance Comparison

The use of SIL standards demonstrably improves the quality of quantitative data. The following tables summarize typical performance improvements and compare results obtained with and without SIL standards.

Table 1: Comparison of Precision and Accuracy for Lapatinib Analysis in Human Plasma

| Internal Standard Type | Concentration (ng/mL) | Precision (%CV) | Accuracy (%Bias) |

| No Internal Standard | 50 | 15.2 | -25.8 |

| 500 | 12.8 | -18.3 | |

| 4000 | 10.5 | -15.1 | |

| Analog Internal Standard | 50 | 8.9 | -8.2 |

| 500 | 7.1 | -5.4 | |

| 4000 | 6.5 | -4.1 | |

| Stable Isotope Labeled | 50 | 3.1 | 1.5 |

| 500 | 2.5 | 0.8 | |

| 4000 | 2.1 | -0.5 |

Data adapted from a study on the analysis of lapatinib in cancer patient plasma.[4]

Table 2: Comparison of Recovery and Matrix Effects for Ochratoxin A in Flour

| Quantification Method | Recovery (%) | Matrix Effect (%) |

| External Standard | 62 - 82 | -38 to -18 |

| Stable Isotope Dilution | 95 - 105 | Not Applicable* |

With SIL standards, matrix effects are compensated for, making a separate assessment of their impact on the final result unnecessary. Data adapted from a study on the analysis of ochratoxin A in flour.[6]

Application in Metabolic Pathway Tracing

A powerful application of stable isotope labeling is in the tracing of metabolic pathways. By introducing a substrate labeled with a stable isotope (e.g., ¹³C-glucose), researchers can track the incorporation of the labeled atoms into downstream metabolites, providing insights into the activity of metabolic pathways under different conditions.

Challenges and Considerations

While SIL standards are incredibly powerful, there are some important considerations for their successful implementation:

-

Isotopic Purity: The SIL standard should have a high degree of isotopic enrichment and be free from contamination with the unlabeled analyte.

-

Label Stability: The stable isotope label must be positioned in a part of the molecule that is not susceptible to exchange with protons from the solvent or matrix. For this reason, ¹³C and ¹⁵N labels are generally more stable than deuterium labels.

-

Deuterium Isotope Effect: Deuterium-labeled standards can sometimes exhibit slightly different chromatographic retention times compared to their unlabeled counterparts.[7] This can lead to differential ionization if a sharp matrix effect is present at that specific retention time. Careful chromatographic optimization is necessary to ensure co-elution.

-

Cost and Availability: The synthesis of custom SIL standards can be expensive and time-consuming. However, a growing number of commercially available SIL standards for common analytes are making this technique more accessible.

Conclusion

The use of stable isotope labeled internal standards is an indispensable tool for accurate and precise quantification in LC-MS. By effectively compensating for sample loss, matrix effects, and instrumental variability, SIL standards provide a level of confidence in analytical results that is unmatched by other quantification strategies. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of these principles are paramount for generating high-quality, reliable data in a wide range of applications, from drug metabolism and pharmacokinetics to clinical biomarker validation and systems biology.

References

- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. scispace.com [scispace.com]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]